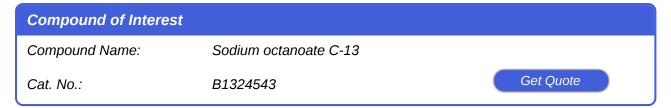


Application of Sodium Octanoate C-13 in Studying Non-Alcoholic Fatty Liver Disease

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, encompassing a spectrum from simple steatosis (NAFL) to non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma.[1][2][3] The diagnosis and staging of NAFLD, particularly the differentiation of NASH from NAFL, traditionally relies on invasive liver biopsy.[1] Sodium octanoate labeled with the stable isotope carbon-13 (13 C-Sodium Octanoate) offers a non-invasive method to assess hepatic mitochondrial function, which is a key aspect of NAFLD pathophysiology.[4][5] This document provides detailed application notes and protocols for the use of 13 C-Sodium Octanoate in NAFLD research.

Octanoic acid, a medium-chain fatty acid, is rapidly absorbed from the small intestine and transported to the liver via the portal vein.[6] In the liver, it undergoes mitochondrial β -oxidation to acetyl-CoA and subsequently to ${}^{13}\text{CO}_2$, which is then exhaled.[4][6] The rate of ${}^{13}\text{CO}_2$ exhalation serves as a proxy for hepatic mitochondrial β -oxidation capacity.[4] Alterations in this metabolic pathway are implicated in the progression of NAFLD.[7]

Principle of the Method

The ¹³C-Octanoate Breath Test (OBT) is a non-invasive diagnostic tool that measures the liver's mitochondrial β-oxidation capacity.[4][8] After oral administration of ¹³C-Sodium Octanoate, the



rate of its metabolism to ¹³CO₂ is quantified by measuring the ratio of ¹³CO₂ to ¹²CO₂ in expired breath samples over time using isotope ratio mass spectrometry or non-dispersive infrared spectrometry.[4][9] The results are typically expressed as the percentage of the administered dose recovered per hour (PDR) and the cumulative percentage of the dose recovered (cPDR) over a specific period.[1][10]

Applications in NAFLD Research

- Differentiation of NASH from NAFL: Studies have shown that the ¹³C-OBT can effectively distinguish patients with NASH from those with simple steatosis.[1][6]
- Assessment of Mitochondrial Dysfunction: The test provides a quantitative measure of hepatic mitochondrial fatty acid oxidation, a key pathway often dysregulated in NAFLD.[4]
 [10]
- Monitoring Disease Progression: The ¹³C-OBT has the potential to be used as a non-invasive tool to monitor the progression of NAFLD.[7]
- Evaluating Therapeutic Efficacy: Researchers and drug development professionals can utilize the ¹³C-OBT to assess the impact of novel therapeutic interventions on hepatic mitochondrial function in NAFLD.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing the ¹³C-Octanoate Breath Test in NAFLD populations.

Table 1: 13C-Octanoate Breath Test Parameters in Different Patient Cohorts



Parameter	Healthy Volunteers	Simple Steatosis (NAFL)	Non-Alcoholic Steatohepatitis (NASH)	Reference
PDR at 15 min (r-value)	-	-	0.65 (AUROC = 0.902)	[1]
cPDR at 120 min (r-value)	-	-	0.69 (AUROC = 0.899)	[1]
OBT PDR at 30 min (average)	-	17.45	22.08	[10]
cPDR at 120 min (%)	-	-	32.1 ± 3.6	[1]
cPDR at 180 min (%)	34.6 ± 6.5	-	34.6 ± 7.0	[9]

PDR: Percent Dose Recovery; cPDR: cumulative Percent Dose Recovery; AUROC: Area Under the Receiver Operating Characteristic curve.

Experimental Protocols

Protocol 1: ¹³C-Octanoate Breath Test (OBT) for Differentiation of NAFL and NASH

This protocol is adapted from studies aimed at differentiating NASH from NAFL.[1][6]

1. Patient Preparation:

- Patients should fast overnight for at least 10 hours prior to the test.[1][11]
- Abstain from smoking and vigorous physical activity on the morning of the test.
- Avoid carbonated beverages before the test.[11]

2. Materials:

- ¹³C-Sodium Octanoate (100 mg).[1][6]
- 200 mL of water.[1][6]
- Breath collection bags.



Isotope Ratio Mass Spectrometer or Non-Dispersive Infrared Spectrometer.

3. Procedure:

- Collect a baseline breath sample (t=0) into a collection bag.[1][6]
- Dissolve 100 mg of ¹³C-Sodium Octanoate in 200 mL of water.[1][6]
- The patient drinks the solution.
- Collect subsequent breath samples at 15, 30, 45, 60, and 120 minutes post-ingestion.[1][6]
- Analyze the ¹³CO₂/¹²CO₂ ratio in the collected breath samples.

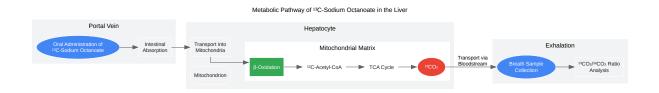
4. Data Analysis:

- Calculate the Percent Dose Recovery (PDR) at each time point.
- Calculate the cumulative Percent Dose Recovery (cPDR) over the 120-minute period.
- Compare the results to established reference values to differentiate between NAFL and NASH.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the metabolic pathway of ¹³C-Sodium Octanoate and the experimental workflow of the ¹³C-Octanoate Breath Test.



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Caption: Metabolic fate of orally administered ¹³C-Sodium Octanoate.



Experimental Workflow of the ¹³C-Octanoate Breath Test Patient Preparation (Fasting) Collect Baseline Breath Sample (t=0) Administer 100 mg ¹³C-Sodium Octanoate in 200 mL Water Collect Breath Samples at 15, 30, 45, 60, 120 min Analyze ¹³CO₂/¹²CO₂ Ratio (IRMS or NDIRS) Calculate PDR and cPDR

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Interpret Results (NAFL vs. NASH)

Caption: Step-by-step workflow for the ¹³C-Octanoate Breath Test.



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